

# AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD6918  |           |
| Cat. No.:            | B1666230 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of **AZD6918**, a selective Trk tyrosine kinase inhibitor, in the context of neuroblastoma. This document outlines the core signaling pathways affected by **AZD6918**, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays.

### **Core Mechanism of Action**

**AZD6918** is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] In neuroblastoma, a significant subset of aggressive tumors expresses high levels of TrkB and its ligand, brain-derived neurotrophic factor (BDNF). [2][3] The activation of the BDNF/TrkB signaling pathway is a key driver of chemoresistance in neuroblastoma.[2][3]

**AZD6918** exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of TrkB. This inhibition blocks the downstream signaling cascade, primarily the PI3K/Akt pathway.[3] By disrupting this survival pathway, **AZD6918** has a dual effect: it can induce apoptosis in neuroblastoma cells as a single agent and, more critically, it can sensitize these cells to the cytotoxic effects of conventional chemotherapeutic agents like etoposide.[2][3] The inhibition of TrkB by **AZD6918** leads to a reduction in the phosphorylation of key downstream effectors including Akt, mTOR, and GSK-3, thereby attenuating the pro-survival signals that protect cancer cells from chemotherapy-induced cell death.[3]



### **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: AZD6918 inhibits the BDNF/TrkB signaling pathway.

# **Quantitative Data Presentation**

The following tables summarize quantitative data from preclinical studies of **AZD6918** in neuroblastoma.

Table 1: In Vitro Efficacy of AZD6918 on Neuroblastoma Cell Viability

| Cell Line | Treatment | Concentrati<br>on (μΜ) | Duration (h) | % Cell Survival (relative to control) | Citation |
|-----------|-----------|------------------------|--------------|---------------------------------------|----------|
| ТВЗ       | AZD6918   | 1.25                   | 24           | ~90%                                  | [3]      |
| ТВЗ       | AZD6918   | 2.5                    | 24           | ~80%                                  | [3]      |
| ТВ3       | AZD6918   | 5                      | 24           | ~70%                                  | [3]      |
| ТВЗ       | AZD6918   | 10                     | 24           | ~60%                                  | [3]      |
| BE2       | AZD6918   | 2.5                    | 24           | ~85%                                  | [3]      |
| BE2       | AZD6918   | 5                      | 24           | ~75%                                  | [3]      |
| KCNR      | AZD6918   | 2.5                    | 24           | ~90%                                  | [3]      |
| KCNR      | AZD6918   | 5                      | 24           | ~80%                                  | [3]      |

Table 2: In Vivo Efficacy of AZD6918 in a Neuroblastoma Xenograft Model



| Treatmen<br>t Group    | Dose                   | Schedule                 | Day 29 Tumor Growth Inhibition (%) | P-value<br>vs.<br>Etoposid<br>e alone | P-value<br>vs.<br>AZD6918<br>alone | Citation |
|------------------------|------------------------|--------------------------|------------------------------------|---------------------------------------|------------------------------------|----------|
| Control                | -                      | -                        | -                                  | -                                     | -                                  | [3]      |
| AZD6918                | 70 mg/kg               | Twice daily              | 17                                 | -                                     | -                                  | [3]      |
| Etoposide              | 20 mg/kg               | -                        | 68                                 | -                                     | -                                  | [3]      |
| AZD6918 +<br>Etoposide | 70 mg/kg +<br>20 mg/kg | Twice daily<br>(AZD6918) | 88                                 | 0.037                                 | 0.0009                             | [3]      |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of **AZD6918** in neuroblastoma.

### **Cell Viability Assay (MTS Assay)**

Objective: To determine the effect of AZD6918 on the viability of neuroblastoma cells.

#### Materials:

- Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- · 96-well plates
- AZD6918
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

#### Protocol:



- Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10 $^4$  cells/well in 100  $\mu L$  of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **AZD6918** in complete culture medium.
- Remove the medium from the wells and add 100 μL of the AZD6918 dilutions to the
  respective wells. Include wells with medium only (no cells) as a background control and wells
  with cells in medium without the drug as a vehicle control.
- Incubate the plate for 24 hours at 37°C.
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell survival relative to the vehicle-treated control cells after subtracting the background absorbance.

### **Western Blot Analysis of Signaling Proteins**

Objective: To assess the effect of **AZD6918** on the phosphorylation of TrkB and downstream signaling proteins.

#### Materials:

- Neuroblastoma cells
- AZD6918
- BDNF
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit



- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3, anti-GSK-3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Imaging system

#### Protocol:

- Plate neuroblastoma cells and grow to 70-80% confluency.
- Pre-treat cells with AZD6918 (e.g., 2.5 μM) for 2 hours.
- Stimulate cells with BDNF (e.g., 50 ng/mL) for 15 minutes.
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH).

### In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **AZD6918** alone and in combination with etoposide in a mouse model.

#### Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- TrkB-expressing neuroblastoma cells (e.g., TB3)
- Matrigel
- AZD6918
- Etoposide
- Calipers

#### Protocol:

- Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, AZD6918 alone, etoposide alone, AZD6918 + etoposide).
- Administer AZD6918 orally (e.g., 70 mg/kg, twice daily).
- Administer etoposide intraperitoneally (e.g., 20 mg/kg, according to a defined schedule).
- Measure tumor volume and body weight twice weekly.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
- Calculate tumor growth inhibition for each treatment group compared to the control group.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of AZD6918.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model
   PMC [pmc.ncbi.nlm.nih.gov]



- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666230#azd6918-mechanism-of-action-in-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com